2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a piperazine ring with a 4-methylbenzoyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the 4-Methylbenzoyl Group: This can be achieved through acylation reactions using 4-methylbenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonitrile group.
Substitution: The piperazine ring may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, potentially forming new C-N or C-S bonds.
Scientific Research Applications
2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carboxamide
- 2-(Furan-2-yl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)thiazole-4-carbonitrile
Uniqueness
The unique combination of the furan, oxazole, and piperazine rings, along with the 4-methylbenzoyl substituent, may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
2-(Furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Property | Value |
---|---|
Common Name | This compound |
Molecular Formula | C20H18N4O3 |
Molecular Weight | 362.4 g/mol |
CAS Number | 946200-68-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease processes. It is believed to inhibit key pathways associated with cancer cell proliferation and inflammation:
- Inhibition of Kinases : The compound has been shown to inhibit the activity of specific kinases such as TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are involved in inflammatory responses and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that it may also exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated effectiveness against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colon) with significant cytotoxic effects observed.
- Mechanisms : The anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity:
- Bacterial Strains : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism : Its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism .
Case Studies
- In Vitro Studies : A study conducted by Emdor Mi Rymbai et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Efficacy : In a comparative study involving various furan derivatives, the compound exhibited superior cytotoxicity against cancer cells compared to standard chemotherapeutic agents, suggesting its potential role in cancer therapy .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory marker levels, indicating its therapeutic promise for inflammatory disorders .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-3-2-12-26-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIBQNUDRJGIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.